Phenylbutenolide acetic acid
Description
Phenylbutenolide acetic acid is a phenylacetic acid derivative classified under organic phenylacetates .
Properties
CAS No. |
7706-57-2 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
2-[4-(5-oxo-2H-furan-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O4/c13-11(14)5-8-1-3-9(4-2-8)10-6-12(15)16-7-10/h1-4,6H,5,7H2,(H,13,14) |
InChI Key |
GPKDQHVWYJHJEA-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)O1)C2=CC=C(C=C2)CC(=O)O |
Canonical SMILES |
C1C(=CC(=O)O1)C2=CC=C(C=C2)CC(=O)O |
Other CAS No. |
7706-57-2 |
Synonyms |
(2-oxo,2,5-dihydro,4-furyl)4-phenylacetic acid phenylbutenolide acetic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Ambiguities and Nomenclature Considerations
The term "phenylbutenolide acetic acid" suggests a hybrid structure combining:
-
Phenylbutenolide : A γ-butenolide (cyclic ester) substituted with a phenyl group.
-
Acetic acid : Likely as a substituent or conjugated moiety.
No standardized IUPAC nomenclature or registry numbers (CAS, PubChem) exist for this compound, indicating either:
-
A non-standardized research compound
-
A misinterpretation of nomenclature (e.g., confusion with phenylbutenoid acids or acetoxylated derivatives)
Related Compounds and Analogous Reactions
The following structurally related compounds have documented reactions, which may inform hypotheses about this compound’s behavior:
γ-Butenolide Derivatives
Phenylacetic Acid Derivatives
Hypothetical Reaction Pathways
If this compound exists as a γ-butenolide with an acetic acid side chain, plausible reactions could include:
Lactone Ring-Opening
-
Mechanism : Acid- or base-catalyzed hydrolysis.
-
Acidic conditions : Protonation of the lactone oxygen, nucleophilic attack by water → linear carboxylic acid.
-
Basic conditions : Deprotonation, ring-opening via hydroxide attack → sodium/potassium carboxylate.
-
-
Catalysts : H₂SO₄ (Fischer esterification reversal) , enzymatic lipases .
Acetylation/Deacetylation
-
Ac₂O/H⁺ : Acetic anhydride could acetylate free hydroxyl groups (if present) .
-
Hydrolysis : Enzymatic (esterases) or acidic cleavage of acetyl groups .
Conjugate Additions
Recommendations for Further Research
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Phenylbutyric Acid (CAS 1821-12-1)
- Structure : A four-carbon chain with a phenyl group and a carboxylic acid terminus.
- Applications : Used as a laboratory chemical and in the manufacture of pharmaceuticals, particularly as a histone deacetylase (HDAC) inhibitor and for treating urea cycle disorders .
Phenibut (β-Phenyl-γ-aminobutyric Acid)
- Structure : GABA analog with a phenyl group attached to the γ-carbon.
- Applications: Clinically used as an anxiolytic and nootropic agent. Unlike phenylbutenolide acetic acid, Phenibut’s primary activity targets the central nervous system via GABA receptors .
Butyl Phenylacetate (CAS 122-43-0)
- Structure : Ester of phenylacetic acid with a butyl group.
- Properties : Boiling point: 133–135°C at 15 mmHg; molecular weight: 192.25 g/mol.
- Applications : Primarily employed in flavor and fragrance industries due to its fruity aroma .
(E)-2-Phenylbut-2-enoic Acid (CAS 20432-26-2)
- Structure : Unsaturated carboxylic acid with a phenyl group on the β-carbon.
- Hazards: Limited safety data; requires medical consultation upon exposure .
4-Butoxybenzeneacetic Acid (CAS 4547-57-3)
- Structure : Phenylacetic acid with a butoxy substituent on the benzene ring.
- Properties : Molecular weight: 208.25 g/mol.
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | Not provided | Not available | Not available | Not available | Research (inferred) |
| 4-Phenylbutyric Acid | 1821-12-1 | C₁₀H₁₂O₂ | 164.20 | Not reported | Lab chemical, pharmaceuticals |
| Butyl Phenylacetate | 122-43-0 | C₁₂H₁₆O₂ | 192.25 | 133–135 (15 mmHg) | Flavors, fragrances |
| 4-Butoxybenzeneacetic acid | 4547-57-3 | C₁₂H₁₆O₃ | 208.25 | Not reported | Organic synthesis |
Structural and Functional Implications
- Substituent Effects: The presence of a butenolide ring in this compound distinguishes it from simpler phenylacetic esters (e.g., butyl phenylacetate) and may confer unique reactivity or bioactivity.
- Acid vs.
Q & A
Q. What experimental controls are essential when studying the bioaccumulation potential of 4-phenylbutyric acid in ecological risk assessments?
- Methodological Answer: Include negative controls (solvent-only) and positive controls (e.g., polychlorinated biphenyls) in soil mobility assays. Use radiolabeled ¹⁴C-4-phenylbutyric acid to track uptake in model organisms (e.g., Daphnia magna). Measure bioconcentration factors (BCFs) and compare with regulatory thresholds (e.g., BCF > 2,000 indicates high risk) .
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